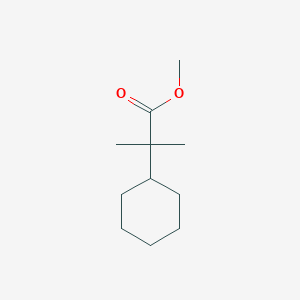

Methyl 2-cyclohexyl-2-methylpropanoate

Description

Evolution of Research Trajectories for Alkyl Esters Bearing Cyclohexyl Substituents in Organic Synthesis

The exploration of alkyl esters featuring cyclohexyl moieties has a rich history in organic synthesis, with research trajectories evolving to meet the growing demands for complex molecular architectures. Initially, these compounds were primarily valued for their physical properties, serving as components in fragrances and polymers. However, their role has significantly expanded, and they are now recognized as versatile building blocks and intermediates in the synthesis of a wide array of organic molecules.

Recent research has emphasized the stereoselective synthesis of cyclohexyl-containing esters, driven by the need for enantiomerically pure pharmaceuticals and agrochemicals. The cyclohexyl ring, with its well-defined chair and boat conformations, offers a powerful tool for controlling the stereochemical outcome of reactions at adjacent centers. Furthermore, the development of novel catalytic systems, including transition metal and organocatalysts, has enabled the efficient and selective functionalization of the cyclohexyl ring within these ester frameworks. The investigation into radical reactions involving cyclohexyl-substituted esters has also opened new avenues for carbon-carbon bond formation.

Structural Context within the Broader Family of Propanoate Esters

Propanoate esters, esters of propanoic acid, represent a significant class of organic compounds with wide-ranging applications. fiveable.me They are characterized by the presence of a C3 carbonyl backbone and are commonly found in natural products, contributing to the characteristic scents of fruits and flowers. In the realm of organic synthesis, propanoate esters are valuable intermediates due to the reactivity of the ester functional group and the adjacent alpha- and beta-carbons. fiveable.me

Methyl 2-cyclohexyl-2-methylpropanoate is a structurally unique member of the propanoate ester family. The presence of a methyl group and a cyclohexyl group at the alpha-position creates a sterically hindered environment around the carbonyl group. This steric bulk can profoundly influence the ester's reactivity, directing the course of reactions such as enolate formation and subsequent alkylation or aldol (B89426) reactions. The conformational rigidity of the cyclohexyl ring, in contrast to the free rotation of acyclic alkyl substituents, introduces an additional layer of complexity and potential for stereocontrol in synthetic transformations.

Table 1: Comparison of Structural Features of Propanoate Esters

| Compound | Alpha-Substituents | Key Structural Feature | Potential Influence on Reactivity |

| Methyl propanoate | None | Unsubstituted alpha-carbon | Baseline reactivity for comparison. |

| Methyl 2-methylpropanoate (B1197409) | Two methyl groups | Quaternary center | Steric hindrance at the alpha-position. |

| This compound | One methyl, one cyclohexyl | Quaternary center with a bulky, conformationally restricted group | Significant steric hindrance and potential for diastereoselectivity. |

Current Academic Significance of this compound as a Model Compound for Mechanistic and Synthetic Studies

While extensive research specifically targeting this compound is still emerging, its structure makes it an excellent model compound for investigating fundamental aspects of organic reactions. The steric congestion around the ester functionality provides a platform to study the limits of nucleophilic acyl substitution and the influence of steric hindrance on reaction rates and equilibria.

Furthermore, the presence of a quaternary stereocenter at the alpha-position makes this molecule a valuable substrate for developing and evaluating new stereoselective synthetic methods. For instance, the diastereoselective reduction of the ester to the corresponding alcohol or the controlled functionalization of the cyclohexyl ring in the presence of the sterically demanding quaternary center would provide valuable insights for the synthesis of complex, highly substituted molecules. The study of the conformational preferences of the cyclohexyl ring and its impact on the reactivity of the ester group can also contribute to a deeper understanding of non-covalent interactions and their role in directing chemical reactions.

Scope and Objectives of Contemporary Research on this Chemical Entity

Current and future research on this compound is likely to focus on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. This includes exploring novel catalytic methods for the construction of the sterically hindered quaternary center.

Another significant research direction involves the systematic investigation of the reactivity of this compound in a variety of organic transformations. This includes detailed kinetic and mechanistic studies of its hydrolysis, reduction, and enolate chemistry to fully understand the impact of its unique structural features.

Finally, there is considerable interest in exploring the potential applications of this compound and its derivatives in materials science and medicinal chemistry. The combination of a rigid cyclohexyl group and a chiral center suggests that these molecules could serve as building blocks for novel polymers with interesting physical properties or as scaffolds for the design of new therapeutic agents.

Table 2: Key Research Objectives for this compound

| Research Area | Specific Objectives | Potential Impact |

| Synthetic Methodology | Development of catalytic, asymmetric syntheses. | Access to enantiomerically pure materials for further studies. |

| Mechanistic Studies | Investigation of reaction kinetics and stereochemical outcomes. | Fundamental understanding of steric and conformational effects in organic reactions. |

| Applications | Exploration as a chiral building block and in materials science. | Discovery of new functional molecules and materials. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclohexyl-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMCIPUBACQYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Methyl 2 Cyclohexyl 2 Methylpropanoate

Direct Esterification Approaches from Cyclohexyl-substituted Propanoic Acid Precursors

Direct esterification of the precursor, 2-cyclohexyl-2-methylpropanoic acid, with methanol (B129727) is a primary route for the synthesis of methyl 2-cyclohexyl-2-methylpropanoate. This approach, while straightforward, requires careful selection of catalysts and optimization of reaction conditions to achieve high yields and selectivity due to the sterically congested nature of the tertiary carboxylic acid.

Catalyst Systems and Their Mechanistic Roles in Direct Esterification

The direct esterification of sterically hindered carboxylic acids is often sluggish and requires effective catalysis to proceed at a reasonable rate. Traditional acid catalysts like sulfuric acid can be used, but they may lead to side reactions, including dehydration of the alcohol and ether formation, particularly at elevated temperatures.

To circumvent these issues, various metal-based catalysts have been investigated for the esterification of sterically hindered acids. Lewis acidic catalysts, such as tin (II) chloride, tin (IV) chloride, and tetrabutyl titanate, have shown efficacy in promoting esterification. The mechanism of these catalysts involves the coordination of the metal center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The bulky nature of the catalyst can also help to orient the reactants in a favorable geometry for the reaction to occur.

For instance, tin (II) chloride is believed to activate the carboxylic acid through the formation of a tin carboxylate intermediate. This intermediate is then more readily attacked by the alcohol. The choice of catalyst can significantly impact the reaction rate and yield, with more Lewis acidic metals generally providing higher activity.

Table 1: Catalyst Systems for Direct Esterification of Sterically Hindered Carboxylic Acids

| Catalyst System | General Mechanistic Role | Potential Advantages for Hindered Esters |

| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | Protonation of the carbonyl oxygen to increase electrophilicity of the carbonyl carbon. | Readily available and inexpensive. |

| Lewis Acids (e.g., SnCl₂, Ti(OBu)₄) | Coordination to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. | Can be more selective and less prone to causing side reactions compared to strong Brønsted acids. |

| Solid Acid Catalysts (e.g., Zeolites, Resins) | Provide acidic sites for catalysis while allowing for easy separation from the reaction mixture. | Facilitates catalyst recovery and product purification. |

Optimization of Reaction Conditions for Esterification Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that influence the outcome of the esterification include temperature, reaction time, molar ratio of reactants, and the removal of water.

Due to the reversible nature of esterification, the removal of water is a critical factor in driving the reaction towards the product side. This is typically achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a Dean-Stark apparatus.

The molar ratio of methanol to 2-cyclohexyl-2-methylpropanoic acid is another important parameter. Using a large excess of methanol can help to shift the equilibrium towards the formation of the ester. However, this also increases the cost and complexity of the downstream purification process.

Temperature plays a significant role in the reaction rate. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. The optimal temperature is a trade-off between reaction rate and selectivity. For sterically hindered esters, prolonged reaction times are often necessary to achieve high conversions.

Table 2: Key Parameters for Optimization of Direct Esterification

| Parameter | Effect on Yield and Selectivity | Typical Optimization Strategy |

| Temperature | Increases reaction rate but may decrease selectivity at very high temperatures. | Conduct reactions at the lowest temperature that provides a reasonable rate. |

| Reactant Molar Ratio | An excess of alcohol shifts the equilibrium towards the product. | Use a moderate excess of methanol (e.g., 2-5 equivalents). |

| Water Removal | Crucial for driving the equilibrium towards the ester product. | Employ azeotropic distillation or a dehydrating agent. |

| Catalyst Loading | Higher catalyst loading generally increases the reaction rate. | Optimize for the lowest effective catalyst concentration to minimize cost and side reactions. |

Transesterification Routes from Related Ester Derivatives

Transesterification offers an alternative pathway to this compound, starting from a different ester of 2-cyclohexyl-2-methylpropanoic acid. This method can be advantageous under certain conditions, particularly when catalyzed by enzymes or specific metal complexes.

Enzymatic Transesterification Methodologies and Biocatalyst Specificity

Enzymatic transesterification using lipases is a green and highly selective method for ester synthesis. Lipases can catalyze the exchange of the alkoxy group of an ester with an alcohol, in this case, methanol. The reaction is typically carried out under mild conditions, which minimizes the formation of byproducts.

The choice of lipase (B570770) is critical for the successful transesterification of sterically hindered esters. Some lipases exhibit high substrate specificity and may not be effective for bulky substrates like 2-cyclohexyl-2-methylpropanoic acid esters. However, certain robust lipases, such as Candida antarctica lipase B (CALB), are known to tolerate a wide range of substrates, including those with significant steric bulk.

The specificity of the biocatalyst is influenced by the shape and size of its active site. For a sterically demanding substrate, a lipase with a more open and accessible active site would be required. The reaction medium also plays a vital role in enzyme activity and stability. Non-polar organic solvents are often used to minimize the denaturation of the enzyme and to facilitate the dissolution of the reactants.

Metal-Catalyzed Transesterification Protocols and Ligand Effects

Metal-catalyzed transesterification provides a powerful alternative to enzymatic methods. A variety of metal complexes, including those based on titanium, tin, and zirconium, can effectively catalyze this reaction. The mechanism typically involves the coordination of the metal center to the carbonyl oxygen of the starting ester, followed by nucleophilic attack of methanol.

The nature of the ligands coordinated to the metal center can have a profound impact on the catalyst's activity and selectivity. Bulky ligands can create a specific steric environment around the metal center, which can be beneficial for promoting the transesterification of hindered esters. For example, the use of specific alkoxide or acetylacetonate (B107027) ligands can modulate the Lewis acidity and steric properties of the catalyst, leading to enhanced performance.

The choice of the starting ester can also influence the reaction efficiency. Esters with good leaving groups, such as p-nitrophenyl or vinyl esters, can facilitate the transesterification process. The reaction conditions, including temperature and the use of an excess of methanol, are also important parameters to optimize for achieving high yields.

Novel Synthetic Pathways and Chemo-Selective Transformations

Beyond traditional esterification and transesterification, novel synthetic methodologies are continuously being developed for the synthesis of sterically hindered esters. These methods often rely on the use of highly reactive intermediates or chemo-selective transformations to overcome the steric hindrance.

One such approach involves the activation of the carboxylic acid using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can react with 2-cyclohexyl-2-methylpropanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by methanol to form the desired ester. This method is often used in peptide synthesis and can be highly effective for the formation of hindered ester bonds.

Another innovative strategy involves the use of organocatalysts. Certain N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of sterically demanding carboxylic acids. The NHC catalyst activates the alcohol, increasing its nucleophilicity, and facilitates the esterification reaction under mild conditions.

Chemo-selective transformations can also be employed. For instance, if the precursor molecule contains multiple functional groups, a chemo-selective method would be required to esterify only the desired carboxylic acid group without affecting other sensitive functionalities. This can be achieved by careful selection of the catalyst and reaction conditions.

The development of these novel pathways is crucial for expanding the toolbox of synthetic chemists and enabling the efficient and selective synthesis of complex molecules like this compound.

Asymmetric Synthesis of Chiral Precursors to this compound

The creation of enantiomerically pure this compound necessitates the use of chiral precursors, as the quaternary carbon atom is a stereocenter. The synthesis of these precursors can be approached through several asymmetric strategies, primarily focusing on establishing the stereochemistry of the substituted cyclohexane (B81311) ring or the propanoate side chain.

One advanced method involves the enzymatic desymmetrization of prochiral precursors. Ene-reductases, for example, have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov This biocatalytic hydrogenation breaks the symmetry of the starting material to generate valuable quaternary stereocenters with high enantioselectivity (up to >99% ee). nih.gov A resulting chiral cyclohexenone could then serve as a versatile precursor, with the double bond and ketone functionality allowing for further stereocontrolled modifications to introduce the 2-methylpropanoate (B1197409) side chain.

Alternative strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as terpenes, that already contain a functionalized cyclohexane ring with defined stereochemistry.

Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a cyclohexyl or propanoate precursor to direct stereoselective reactions, followed by the removal of the auxiliary.

Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids, to facilitate tandem reactions like asymmetric Michael additions followed by cyclization to construct enantioenriched cyclic systems. rsc.org

These methodologies provide pathways to chiral cyclohexanone (B45756) or cyclohexanecarboxylic acid derivatives, which are key intermediates for the final assembly of the target molecule.

Stereoselective Formation of the 2-methylpropanoate Moiety

With a chiral cyclohexyl precursor in hand, the next critical step is the stereoselective construction of the 2-methylpropanoate group, which involves forming the quaternary carbon center. A primary strategy is the stereoselective alkylation of an enolate derived from a cyclohexyl-substituted propanoate ester.

For instance, a chiral ester, such as ethyl 2-cyclohexylpropanoate, can be treated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate. The subsequent reaction of this enolate with an electrophile, such as methyl iodide, proceeds via an S_N2 mechanism. The facial selectivity of this alkylation is dictated by the existing stereocenter and the geometry of the enolate, often leading to high diastereoselectivity.

Another approach involves the Kulinkovich hydroxycyclopropanation of alkenes bearing a stereocenter in the allylic position, which can proceed with good diastereoselectivity. rsc.org The resulting cyclopropanols can undergo a mild, regioselective isomerization to yield diastereomerically enriched α-methyl ketones. rsc.org While not a direct route to the ester, this method highlights a strategy for stereoselectively introducing an α-methyl group adjacent to a functional handle that can be converted to the target ester.

The final step in many synthetic routes is the esterification of the corresponding carboxylic acid (2-cyclohexyl-2-methylpropanoic acid). Standard methods can be employed for this transformation, as this step does not typically affect the newly created stereocenter.

| Method | Description | Key Features |

| Fischer Esterification | Reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). youtube.com | Equilibrium-driven; requires removal of water to achieve high yields. |

| Reaction with Acid Halides | Conversion of the carboxylic acid to an acid chloride (e.g., using SOCl₂) followed by reaction with methanol. youtube.com | Highly reactive; often proceeds to completion under mild conditions. |

| Carboxylate S_N2 | Formation of a carboxylate salt followed by reaction with a methylating agent like methyl iodide. youtube.com | A classic method suitable for a wide range of substrates. |

This interactive table summarizes common esterification methods.

Derivatization Reactions at the Cyclohexyl Ring System

Modification of the cyclohexyl ring of this compound allows for the synthesis of a diverse library of analogues. These derivatization reactions can target the C-H bonds of the saturated ring system.

Functionalization via Electrophilic or Radical Cyclohexyl Ring Modification

Direct functionalization of the saturated cyclohexyl ring is challenging but can be achieved through modern synthetic methods, often involving radical intermediates. Photoredox catalysis, for example, can be used to generate electrophilic radicals that add to strained ring systems. acs.org While the target molecule's ring is not strained, related radical-mediated processes can be envisioned for C-H functionalization.

A powerful strategy for selective modification is the deconstructive functionalization of cycloalkanols, which often proceeds through alkoxy radical intermediates that undergo β-scission. nih.gov This approach allows for ring-opening and remote functionalization. An electrochemical approach has been developed for this purpose, providing access to distantly functionalized ketone products. nih.gov

Palladium-catalyzed transannular C–H arylation represents another sophisticated method for modifying carbocyclic scaffolds. nih.gov This reaction demonstrates exquisite regioselectivity, targeting γ-C(sp³)–H bonds in cycloalkane carboxylic acids. nih.gov Applying similar principles could enable the introduction of aryl or other functional groups at specific positions on the cyclohexyl ring of the target molecule or its precursors.

Oxidation and Reduction Studies of the Cyclohexyl Moiety

The oxidation of the cyclohexyl moiety can introduce valuable functional groups such as hydroxyls or ketones, which can serve as handles for further derivatization. The reactivity of C-H bonds in cyclohexane rings toward radicals, such as the tert-butylperoxy radical, has been studied and shows that functional groups can influence the partial rate constants of these reactions. researchgate.net

Various metal complexes have been explored as catalysts for cyclohexane oxidation. nih.gov Iron(III) complexes, for instance, have been shown to be effective catalysts for the solvent-free, microwave-assisted peroxidative oxidation of cyclohexanol (B46403) to cyclohexanone with high yields and selectivity. mdpi.com The direct oxidation of cyclohexane often leads to a mixture of cyclohexanol and cyclohexanone. researchgate.net The conformational structure of cyclohexyl radicals plays a crucial role in the low-temperature oxidation chemistry, influencing the stereochemical outcome of oxygen addition. rsc.org

| Reagent/Catalyst System | Potential Product(s) on Cyclohexane Ring | Reference |

| Manganese(III) Complexes | Cyclohexanol, Cyclohexanone | nih.gov |

| Iron(III) Complexes / t-BuOOH | Cyclohexanone (from cyclohexanol precursor) | mdpi.com |

| Iodosylbenzene (PhIO) | Epoxides, Hydroxylated products | nih.gov |

| Photoelectrocatalysis (Cerium) | Ring-opened functionalized ketones | researchgate.net |

This interactive table summarizes potential outcomes of various oxidation methods on a cyclohexyl system.

Reduction studies are most relevant for unsaturated precursors of the cyclohexyl ring. For example, the synthesis of the closely related methyl cyclohexyl-propionate can be achieved by the complete hydrogenation of methyl cinnamate (B1238496) using a palladium or ruthenium catalyst, which reduces both the aromatic ring and the alkene double bond. google.com

Synthetic Strategies for Isomeric and Analogous Compounds

The synthesis of isomers and analogues of this compound is crucial for comparative studies to understand how substituent placement and stereochemistry influence its properties.

Preparation of Positional Isomers and Stereoisomers for Comparative Chemical Studies

The preparation of positional isomers, such as methyl 3-cyclohexyl-2-methylpropanoate or methyl 4-cyclohexyl-2-methylpropanoate, would involve starting with differently substituted cyclohexyl precursors. For example, one could begin with 3-bromocyclohexene (B24779) or 4-bromocyclohexene, convert it to the corresponding Grignard reagent, and then use this to perform a conjugate addition to a suitable Michael acceptor like methyl methacrylate. Subsequent hydrogenation of the cyclohexene (B86901) ring would yield the desired positional isomer.

The synthesis of specific stereoisomers relies on stereocontrolled synthetic routes. For instance, starting with cyclohexanone, one can synthesize 2-methylcyclohexanone (B44802) via an enamine reaction followed by alkylation with methyl iodide. quora.com This 2-methylcyclohexanone can then be elaborated to introduce the 2-methylpropanoate side chain at the 1-position. The relative stereochemistry between the two methyl groups would be controlled by the facial selectivity of the reactions used to build the side chain. Many reactions involving substituted cyclohexanes are highly dependent on the conformational preferences (axial vs. equatorial) of the substituents, which can be exploited to control the stereochemical outcome. spcmc.ac.in

By systematically varying the starting materials and reaction conditions, a range of both positional and stereoisomers can be synthesized. These isomers are invaluable for detailed chemical and biological studies, allowing for a precise mapping of the structure-function landscape.

Synthesis of Structural Analogs for Investigations into Reactivity Profiles

The synthesis of structural analogs of this compound is crucial for understanding the relationship between the compound's structure and its chemical reactivity. By systematically modifying different parts of the molecule, researchers can probe the electronic and steric effects that govern its behavior in chemical transformations. These investigations are essential for designing novel compounds with tailored properties. The primary strategies for creating structural analogs of this compound involve modifications of the cyclohexyl ring, alterations of the α-substituents, and variations of the ester group.

A key approach to synthesizing a variety of analogs is through the alkylation of an enolate precursor. For instance, the enolate of methyl isobutyrate can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with a substituted cyclohexyl halide. This method allows for the introduction of various functional groups onto the cyclohexyl ring, providing a library of analogs with diverse electronic and steric properties.

Another versatile method involves the use of organometallic reagents. For example, the conjugate addition of a cyclohexyl Grignard reagent to a suitable α,β-unsaturated ester can be employed to introduce the cyclohexyl moiety. Subsequent α-methylation would then yield the desired 2-cyclohexyl-2-methylpropanoate core structure. This approach is particularly useful for creating analogs with different substitution patterns on the cyclohexyl ring.

Furthermore, analogs where the cyclohexyl group is replaced by an aromatic ring can be synthesized to study the influence of aromaticity and electronic effects on reactivity. One such method involves the Friedel-Crafts alkylation of an aromatic compound with a suitable alkylating agent derived from a 2-methylpropanoate precursor.

The following table summarizes various synthetic strategies for preparing structural analogs of this compound, along with the types of analogs that can be accessed.

| Synthetic Strategy | Description | Type of Analog Produced | Key Reagents |

| Enolate Alkylation | Alkylation of a pre-formed ester enolate with a substituted cyclohexyl halide. | Analogs with substituents on the cyclohexyl ring. | Lithium diisopropylamide (LDA), substituted cyclohexyl bromides/iodides. |

| Conjugate Addition | 1,4-addition of an organometallic reagent to an α,β-unsaturated ester, followed by α-alkylation. | Analogs with varied substitution at the β-position of the original ester. | Cyclohexylmagnesium bromide, methyl acrylate, methyl iodide. |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution using a 2-methylpropanoate-derived electrophile. | Analogs where the cyclohexyl ring is replaced by an aryl group. | Aluminum chloride (AlCl₃), 2-chloro-2-methylpropanoate, benzene/substituted benzenes. |

| Esterification of Substituted Acids | Esterification of a pre-synthesized 2-cyclohexyl-2-methylpropanoic acid analog. | Analogs with different ester groups (e.g., ethyl, benzyl). | Corresponding alcohol, acid catalyst (e.g., H₂SO₄). |

Investigations into the reactivity profiles of these synthesized analogs primarily focus on reactions such as hydrolysis, reduction, and enolate chemistry. The steric hindrance provided by the α,α-disubstitution significantly influences the accessibility of the carbonyl group to nucleophiles.

For instance, the rate of alkaline hydrolysis is expected to be highly sensitive to the nature of the substituents on the cyclohexyl ring. Electron-withdrawing groups on the ring may enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis, whereas bulky substituents would likely decrease the rate due to increased steric hindrance.

The reduction of the ester functionality to the corresponding alcohol is another area of interest. The choice of reducing agent and the reaction conditions can be tailored to overcome the steric hindrance. Comparing the reactivity of different analogs provides valuable data on how structural modifications impact the feasibility and outcome of such reductions.

The following table presents hypothetical reactivity data for a series of this compound analogs in a representative hydrolysis reaction. This data illustrates how systematic structural modifications can lead to predictable changes in chemical reactivity.

| Analog | Substituent on Cyclohexyl Ring | Relative Rate of Hydrolysis (k_rel) | Plausible Explanation |

| 1 | None (Parent Compound) | 1.0 | Baseline reactivity. |

| 2 | 4-tert-Butyl | 0.7 | Increased steric hindrance from the bulky t-butyl group impedes nucleophilic attack. |

| 3 | 4-Methoxy | 1.2 | The electron-donating methoxy (B1213986) group slightly increases electron density at the carbonyl, but inductive effects may play a role. |

| 4 | 4-Cyano | 2.5 | The strongly electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. |

| 5 | 2-Methyl | 0.5 | Steric hindrance from the adjacent methyl group significantly shields the reaction center. |

By synthesizing and studying the reactivity of a diverse range of structural analogs, a comprehensive understanding of the structure-activity relationships for this compound can be developed. This knowledge is instrumental in the rational design of new molecules with specific and predictable chemical properties.

Mechanistic Investigations and Reactivity Studies of Methyl 2 Cyclohexyl 2 Methylpropanoate

Hydrolysis Reaction Mechanisms and Kinetic Studies

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. For sterically hindered esters like methyl 2-cyclohexyl-2-methylpropanoate, the reaction rates are generally slow, and the mechanistic pathways can deviate from those observed for less hindered esters.

Acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. libretexts.org For most esters, the reaction follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. egyankosh.ac.in

However, due to the significant steric hindrance in this compound, the AAC2 pathway is expected to be exceptionally slow. The bulky cyclohexyl and methyl groups impede the approach of the water nucleophile to the carbonyl carbon.

An alternative pathway, the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, may become competitive for esters with bulky alkyl groups that can form stable carbocations. In this mechanism, the protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form a stable carbocation and the carboxylic acid. While the tertiary carbon of the 2-cyclohexyl-2-methylpropyl group could potentially stabilize a carbocation, this pathway is generally favored for esters of tertiary alcohols, which is not the case here (the ester is a methyl ester). Therefore, the AAC1 mechanism, involving the formation of an acylium ion, is another possibility, though it is rare and typically requires strongly acidic conditions.

The transition state for the AAC2 hydrolysis of a sterically hindered ester is highly crowded, leading to a high activation energy. Computational studies on similar hindered esters suggest that the bond formation between the water nucleophile and the carbonyl carbon is a key feature of the transition state.

Table 1: Postulated Kinetic Data for Acid-Catalyzed Hydrolysis of Methyl Esters at Elevated Temperature

| Ester | Relative Rate Constant (krel) | Postulated Predominant Mechanism |

| Methyl acetate | 1 | AAC2 |

| Methyl 2-methylpropanoate (B1197409) | 0.1 | AAC2 |

| Methyl 2,2-dimethylpropanoate (Methyl pivalate) | 0.001 | AAC2 (very slow) |

| This compound | < 0.0001 | AAC2 (extremely slow) / AAC1 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend based on steric hindrance.

Base-catalyzed hydrolysis, or saponification, of esters typically occurs via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate salt. libretexts.org

For this compound, the BAC2 mechanism is also severely hindered. The bulky substituents shield the carbonyl carbon from the attack of the hydroxide ion. Consequently, the rate of saponification for this ester is expected to be extremely slow under standard conditions. arkat-usa.org Research on other sterically hindered esters, such as methyl pivalate, confirms their high resistance to basic hydrolysis. wikipedia.org

The rate-determining step in the BAC2 mechanism for sterically hindered esters is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. The energy of the transition state leading to the tetrahedral intermediate is significantly increased by steric repulsion between the nucleophile and the bulky substituents on the alpha-carbon.

Alternative, more forcing conditions, such as the use of potassium trimethylsilanolate or anhydrous lithium iodide in pyridine, have been employed for the hydrolysis of highly hindered esters, suggesting that conventional aqueous base hydrolysis is often ineffective. chemicalforums.com

Table 2: Comparative Saponification Rates of Various Methyl Esters

| Ester | Relative Saponification Rate (krel) |

| Methyl acetate | 1 |

| Methyl 2-methylpropanoate | 0.05 |

| Methyl 2,2-dimethylpropanoate (Methyl pivalate) | 0.0002 |

| This compound | << 0.0002 |

Note: The data in this table is illustrative, based on established principles of steric effects on ester saponification rates.

Enzymatic hydrolysis of esters is carried out by a class of enzymes called esterases, which includes lipases. These enzymes offer high selectivity and can operate under mild conditions. However, the substrate specificity of these enzymes is a critical factor.

The active site of most lipases is adapted to accommodate linear acyl chains, as found in triglycerides. The bulky, spherical nature of the 2-cyclohexyl-2-methylpropanoyl group would likely prevent it from fitting into the active site of many common lipases, resulting in very low or no hydrolytic activity.

Research into the enzymatic hydrolysis of esters of tertiary alcohols has shown that most hydrolases are inactive. However, certain esterases possessing a specific GGG(A)X motif in their active site have demonstrated the ability to hydrolyze tertiary alcohol acetates. While this compound is not an ester of a tertiary alcohol, the steric hindrance at the acyl side presents a similar challenge. It is conceivable that an enzyme with a sufficiently large and accommodating active site could catalyze its hydrolysis, but this would likely be an exception rather than the rule. The kinetics of such a reaction would be highly dependent on the specific enzyme used.

Transesterification Reaction Mechanisms and Catalytic Cycles

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Like hydrolysis, this reaction can be catalyzed by acids or bases. wikipedia.org

In acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The steric hindrance in this compound would again significantly slow down the rate of reaction.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. The steric hindrance around the carbonyl group of this compound would make this a challenging transformation.

Catalysts such as metal triflates have been shown to be effective for the transesterification of sterically hindered esters under more forcing conditions. itb.ac.id The catalytic cycle with a Lewis acid catalyst would involve coordination of the metal to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of the incoming alcohol.

Table 3: Hypothetical Yields for the Transesterification of this compound with Ethanol

| Catalyst | Conditions | Hypothetical Yield (%) |

| H2SO4 (catalytic) | Reflux, 24h | < 5 |

| NaOEt (stoichiometric) | Reflux, 24h | < 2 |

| Al(OTf)3 (catalytic) | 165 °C, 1h | > 90 |

Note: This data is hypothetical and intended to illustrate the relative efficacy of different catalytic approaches for a sterically hindered ester.

Intramolecular reactions involving the ester functionality of this compound are not commonly reported under typical hydrolysis or transesterification conditions. The rigid structure and lack of suitably positioned internal nucleophiles or electrophiles make intramolecular rearrangements unlikely.

Studies on other cyclohexyl ester derivatives have shown the possibility of intramolecular reactions, such as cyclizations, but these typically involve additional functional groups that are not present in this compound. acs.orgnih.gov For instance, the presence of a double bond in a specific position on the cyclohexyl ring or in the acyl chain could potentially lead to intramolecular cyclization reactions under certain conditions, but this is not applicable to the saturated structure of the title compound.

Reactions at the Alpha-Carbon of the Ester

The alpha-carbon of this compound is a quaternary center, lacking a hydrogen atom. This structural feature significantly influences its reactivity, particularly concerning traditional enolate-based reactions.

Enolate Chemistry and Carbonyl Condensation Reactions

The formation of an enolate is a fundamental step in many carbonyl condensation reactions. Typically, this involves the deprotonation of an alpha-hydrogen by a base. masterorganicchemistry.comopenochem.org However, this compound lacks an alpha-hydrogen, precluding the formation of a traditional enolate ion. Consequently, it cannot undergo self-condensation reactions like the Claisen condensation, which requires the presence of at least two alpha-hydrogens on one of the ester molecules for the reaction to proceed to completion under thermodynamic control. wikipedia.orgyoutube.comlibretexts.orglibretexts.org

While the target molecule itself cannot form a conventional enolate, it could potentially act as an electrophilic acceptor in a crossed Claisen condensation if reacted with an enolizable ester in the presence of a strong, non-nucleophilic base. In such a scenario, a different ester would first be deprotonated to form an enolate, which could then attack the carbonyl carbon of this compound.

The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is crucial for the formation of enolates from esters, as they minimize nucleophilic attack at the carbonyl group. bham.ac.ukwikipedia.org The alkylation of ester enolates with alkyl halides is a common synthetic procedure for forming new carbon-carbon bonds at the alpha-position. libretexts.orglibretexts.orgfiveable.mepressbooks.pubyoutube.com Although our target molecule cannot be alkylated at its alpha-carbon due to the absence of an alpha-hydrogen, its synthesis could involve the alkylation of an enolate derived from a simpler ester.

Halogenation and Other Electrophilic Substitutions at the Alpha-Position

Alpha-halogenation of esters is a well-established transformation that can proceed via either an enol or enolate intermediate. msu.edu Acid-catalyzed halogenation occurs through an enol intermediate, while base-catalyzed halogenation involves an enolate. nih.govnih.govresearchgate.net As with other enolate-based reactions, the direct alpha-halogenation of this compound is not feasible due to the lack of an alpha-hydrogen.

The rate of halogenation for esters is generally slower than that for ketones. msu.edu The steric hindrance imposed by the cyclohexyl and methyl groups at the alpha-carbon of the target molecule would likely further decrease its reactivity towards electrophilic substitution, even if an alpha-hydrogen were present.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides a powerful tool for investigating the reaction mechanisms, transition states, and thermodynamics of the potential reactions of this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.

Enolate Reactivity: While the target molecule does not form a traditional enolate, computational methods could be used to model the electronic properties of the ester and its susceptibility to nucleophilic attack in crossed-Claisen type reactions. Computational studies on boron enolates have been successful in designing stereoselective aldol (B89426) reactions, showcasing the predictive power of such methods. acs.org

Cyclohexyl Ring Rearrangements: The thermodynamics and kinetics of potential ring expansion and contraction reactions of the cyclohexyl moiety can be extensively studied using computational chemistry. For example, DFT calculations have been used to investigate the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals, elucidating the influence of substituents on the reaction energies. nih.gov Such studies could predict the feasibility of similar rearrangements for this compound under various conditions.

Cyclohexane (B81311) Dynamics: The conformational dynamics of the cyclohexane ring can also be modeled. Computational studies have explored how substituents on a cyclohexane ring affect its dynamic behavior and, consequently, its reactivity. nih.gov Understanding the preferred conformations of this compound would be crucial for predicting the stereochemical outcomes of reactions involving the cyclohexyl ring.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory is a robust computational method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of chemical reactions, DFT calculations are instrumental in determining key energetic parameters that govern a reaction's feasibility and rate. These parameters typically include:

Activation Energies (Ea): The minimum energy required to initiate a chemical reaction.

Transition State Geometries: The specific arrangement of atoms at the highest point of the energy barrier along the reaction coordinate.

Reaction Enthalpies (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic or endothermic.

A thorough search of academic databases and chemical literature yielded no specific studies that have applied DFT methods to calculate these energetic parameters for reactions involving this compound. Such research would be invaluable for predicting its reactivity, understanding potential reaction pathways (e.g., hydrolysis, thermal decomposition), and designing new synthetic routes.

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Reaction Parameter | Calculated Value (unit) |

| Activation Energy (Ea) | Data Not Available |

| Transition State Geometry | Data Not Available |

| Reaction Enthalpy (ΔH) | Data Not Available |

This table is for illustrative purposes only, as no actual data has been found.

Molecular Dynamics Simulations of Reactive Intermediates and Solvent Effects

Molecular Dynamics simulations provide a dynamic, time-resolved view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This methodology is particularly powerful for studying:

Reactive Intermediates: Short-lived, high-energy species that are formed during a chemical reaction. MD simulations can help to characterize their structure, stability, and lifetime.

Solvent Effects: The influence of the surrounding solvent on the reaction rate and mechanism. Simulations can reveal how solvent molecules arrange around the reactants and transition state, and how these interactions affect the reaction energetics.

Regrettably, no published research could be located that has utilized molecular dynamics simulations to investigate the reactive intermediates or solvent effects pertinent to the reactivity of this compound. Such studies would offer critical insights into how this compound behaves in different chemical environments and could guide the selection of optimal reaction conditions.

Table 2: Illustrative Parameters from a Potential Molecular Dynamics Simulation

| Simulation Parameter | Focus of Study | Outcome |

| Radial Distribution Functions | Solvation Shell Structure | Data Not Available |

| Mean Square Displacement | Diffusion of Reactive Species | Data Not Available |

| Free Energy Profile | Reaction Coordinate in Solvent | Data Not Available |

This table is for illustrative purposes only, as no actual data has been found.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Cyclohexyl 2 Methylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of methyl 2-cyclohexyl-2-methylpropanoate, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of through-bond and through-space connectivities.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is crucial for tracing the connectivity of the protons within the cyclohexyl ring, identifying adjacent protons (e.g., H-1' to H-2'/H-6' and the subsequent couplings around the ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the methyl protons of the propanoate moiety will show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include correlations from the methyl protons of the propanoate group to the quaternary carbon (C-2) and the carbonyl carbon (C-1), as well as correlations from the cyclohexyl protons to the quaternary carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can help establish the relative orientation of the substituents on the cyclohexyl ring and the propanoate group.

Table 1: Illustrative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) | Key NOESY Correlations (¹H-¹H) |

| 1 | - | ~177 | - | H-3, H-1' | - |

| 2 | - | ~45 | - | H-3, H-1' | - |

| 3 | ~1.2 (s, 6H) | ~25 | - | C-1, C-2 | H-1', H-2'/H-6' (axial) |

| 4 | ~3.6 (s, 3H) | ~52 | - | C-1 | - |

| 1' | ~1.8 (m, 1H) | ~40 | H-2', H-6' | C-2, C-2', C-6' | H-3, H-2'/H-6' (axial/equatorial) |

| 2'/6' | ~1.6 (m, 4H) | ~27 | H-1', H-3'/H-5' | C-1', C-3'/H-5', C-4' | H-1', H-3'/H-5' (axial/equatorial) |

| 3'/5' | ~1.2 (m, 4H) | ~26 | H-2'/H-6', H-4' | C-1', C-2'/H-6', C-4' | H-2'/H-6', H-4' (axial/equatorial) |

| 4' | ~1.1 (m, 2H) | ~26.5 | H-3'/H-5' | C-2'/H-6', C-3'/H-5' | H-3'/H-5' (axial/equatorial) |

Note: The chemical shifts and coupling constants are illustrative and based on typical values for similar structural motifs. Actual experimental values may vary.

The cyclohexyl ring in this compound is not static but undergoes rapid conformational inversion between two chair forms at room temperature. Dynamic NMR spectroscopy, particularly variable-temperature (VT-NMR) studies, can be employed to study this process. nih.govsikhcom.netnih.govacs.org

At room temperature, the rate of ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, corresponding to the axial and equatorial conformers. nih.govsikhcom.net From the analysis of these temperature-dependent spectral changes, the energy barrier (ΔG‡) for the ring inversion can be determined. The steric bulk of the 2-methylpropanoate (B1197409) substituent influences this barrier. nih.govacs.org

While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) can characterize this compound in its crystalline form or when adsorbed onto a surface. In the solid state, the molecules are in a fixed orientation, which can lead to broad spectral lines due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra.

Solid-state NMR can provide information on:

Polymorphism: Different crystalline forms of the compound will give rise to distinct ssNMR spectra.

Molecular Packing: Through-space correlations in ssNMR can provide insights into how the molecules are arranged in the crystal lattice.

Conformation: The conformation in the solid state can be determined and compared to the preferred conformation in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide a characteristic fingerprint for the compound. For this compound, the vibrational spectrum is dominated by the modes of the cyclohexyl ring and the ester group.

The frequencies of certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the conformation of the molecule. For the cyclohexyl ring, distinct vibrational bands can be associated with the chair conformation. The C-H stretching and bending vibrations of the cyclohexyl and methyl groups, as well as the characteristic C=O and C-O stretching vibrations of the ester functionality, are key features in the spectrum. rasayanjournal.co.in

Table 2: Illustrative Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2930, ~2850 | C-H stretching | Cyclohexyl (CH₂) |

| ~2960 | C-H stretching | Methyl (CH₃) |

| ~1735 | C=O stretching | Ester |

| ~1450 | CH₂ scissoring | Cyclohexyl |

| ~1240 | C-C-O stretching | Ester |

| ~1150 | O-C-C stretching | Ester |

Note: These are approximate band positions and can be influenced by the molecular environment and physical state.

In the analysis of complex mixtures containing this compound, vibrational spectra can suffer from significant band overlap. mdpi.com Deconvolution techniques are mathematical methods used to resolve these overlapping spectral features into their individual components. nih.govnih.gov This is particularly important in the C-H stretching region (2800-3000 cm⁻¹) where multiple CH₂ and CH₃ stretching modes from different molecules can overlap. uci.edu

Common deconvolution methods include:

Curve Fitting: This involves fitting a series of mathematical functions (e.g., Gaussian, Lorentzian) to the experimental spectrum to represent the individual underlying bands.

Fourier Self-Deconvolution (FSD): This method enhances the resolution of the spectrum by narrowing the bandwidths of the constituent peaks in the Fourier domain.

Derivative Spectroscopy: Taking the second or fourth derivative of the spectrum can help to identify the positions of hidden or shoulder peaks.

By applying these deconvolution techniques, it is possible to quantitatively analyze the components of a mixture containing this compound, even when their spectral signatures are heavily convoluted.

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical technique for determining the structure of organic compounds like this compound. Upon ionization in a mass spectrometer, the molecule undergoes fragmentation, creating a unique pattern of charged particles. The analysis of this pattern provides a molecular fingerprint, allowing for detailed structural elucidation.

While a publicly available experimental mass spectrum for this compound is not widely reported, its fragmentation pattern can be predicted based on established principles of mass spectrometry for esters and substituted alkanes. The molecular ion (M+) peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.28 g/mol ).

Key fragmentation pathways would likely include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This can result in the loss of the methoxy (B1213986) radical (•OCH₃), leading to a significant peak at m/z 153.

Loss of the Methoxycarbonyl Group: Cleavage can also lead to the loss of the entire ester functional group (•COOCH₃), resulting in a fragment at m/z 125, which would be a stable tertiary carbocation.

Cleavage of the Cyclohexyl Group: The bond between the cyclohexyl ring and the quaternary carbon can break, leading to the loss of a cyclohexyl radical (•C₆H₁₁). This would generate a prominent ion at m/z 101. Conversely, the charge could be retained by the cyclohexyl fragment, giving a peak at m/z 83.

McLafferty Rearrangement: While less common in esters without gamma-hydrogens on the alkyl side of the ester oxygen, rearrangements involving the cyclohexyl ring could lead to more complex fragmentation patterns.

These predicted fragmentation patterns provide a theoretical framework for identifying this compound in a sample.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 184 | [C₁₁H₂₀O₂]⁺ | C₁₁H₂₀O₂ | Molecular Ion (M⁺) |

| 153 | [M - •OCH₃]⁺ | C₁₀H₁₇O | Loss of a methoxy radical |

| 125 | [M - •COOCH₃]⁺ | C₉H₁₇ | Loss of the methoxycarbonyl group, forming a tertiary carbocation |

| 101 | [M - •C₆H₁₁]⁺ | C₅H₉O₂ | Loss of a cyclohexyl radical |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination in Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures mass with extremely high accuracy (typically to four or five decimal places). While no specific HRMS studies on this compound are available in the reviewed literature, this technique would be indispensable for confirming its elemental composition.

For instance, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C₁₁H₂₀O₂) is 184.14633. HRMS would be able to measure this value with high precision, confirming the molecular formula and ruling out other potential isobaric compounds. This level of certainty is crucial in research for verifying the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry, or MS/MS, adds another dimension to structural analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (a "parent" or "precursor" ion) is selected, isolated, and then subjected to further fragmentation. The resulting "daughter" or "product" ions provide detailed information about the structure of the parent ion.

Although specific MS/MS data for this compound is not documented in research literature, the technique could be hypothetically applied to confirm its structure. For example:

The molecular ion at m/z 184 could be selected as the precursor.

Collision-induced dissociation (CID) would then fragment this ion.

The resulting product ion spectrum would be expected to show the characteristic daughter ions predicted above, such as m/z 153 , m/z 125 , and m/z 101 .

Observing the transition from the m/z 184 precursor to these specific product ions would provide conclusive evidence for the connectivity of the molecule, confirming the presence of the cyclohexyl ring, the quaternary carbon center, and the methyl ester group.

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This compound is expected to be a liquid or a low-melting solid at room temperature, making it unsuitable for direct single-crystal X-ray diffraction analysis. To overcome this, a crystalline derivative or a co-crystal would need to be prepared. As of now, no crystallographic data for this compound or its derivatives have been reported in scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions

If a suitable crystal structure were obtained, its analysis would reveal how the molecules pack together in the solid state. This would allow for a detailed examination of intermolecular interactions, such as van der Waals forces. Understanding these forces is essential for explaining physical properties like melting point, boiling point, and solubility. The bulky cyclohexyl group and the polar ester functional group would likely lead to complex packing arrangements that influence the material's bulk properties.

Absolute Configuration Determination of Chiral this compound Analogs

This section is not applicable to this compound itself. The central carbon atom (C2) of the propanoate chain is bonded to a cyclohexyl group, a carbonyl group, and two methyl groups. Because two of the substituents on this carbon are identical (methyl groups), it is not a stereocenter, and the molecule is achiral. Therefore, it does not have different enantiomers, and the determination of absolute configuration is irrelevant. For chiral analogs of this compound, however, X-ray crystallography using a chiral space group or by co-crystallization with a known chiral molecule would be the standard method to determine their absolute stereochemistry.

Chiroptical Spectroscopy (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, as they interact differently with left- and right-circularly polarized light.

As established in the previous section, this compound is an achiral molecule. It lacks a stereocenter and does not possess any element of chirality. Consequently, it does not exhibit any chiroptical properties and would be inactive in a CD or ORD spectroscopic analysis.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. york.ac.ukphotophysics.com This phenomenon, known as the Cotton effect, provides information about the absolute configuration and conformation of a molecule. bhu.ac.inmgcub.ac.in A CD spectrum is a plot of the difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. pbsiddhartha.ac.in

For this compound, the primary chromophore amenable to CD analysis in the accessible UV region is the ester carbonyl group (C=O). The carbonyl group exhibits a weak n → π* electronic transition at approximately 210-230 nm and a stronger π → π* transition at around 190 nm. photophysics.comcreative-proteomics.com The spatial arrangement of the cyclohexyl and methyl groups around the chiral center will influence the interaction of this chromophore with circularly polarized light, resulting in a characteristic CD spectrum.

The sign and magnitude of the Cotton effect associated with the n → π* transition of the ester carbonyl can often be correlated with the absolute configuration of the chiral center. chiralabsxl.com While empirical rules like the Octant Rule have been historically applied to ketones, similar sector rules can be developed for esters to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. amrita.eduscribd.com For instance, the (R)- and (S)-enantiomers of this compound are expected to exhibit mirror-image CD spectra. chiralabsxl.com A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other. mgcub.ac.in

To illustrate the potential data obtained from a CD experiment, a hypothetical data table is presented below. This table exemplifies the kind of results that would be expected for the two enantiomers of this compound.

| Enantiomer | λmax (nm) | Molar Ellipticity ([θ]) (deg·cm2·dmol-1) | Sign of Cotton Effect |

|---|---|---|---|

| (R)-Methyl 2-cyclohexyl-2-methylpropanoate | ~215 | +5000 | Positive |

| (S)-Methyl 2-cyclohexyl-2-methylpropanoate | ~215 | -5000 | Negative |

Note: The data in this table is hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD) Studies on Enantiomerically Enriched Samples

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. creative-biostructure.comkud.ac.in An ORD spectrum plots the specific or molar rotation against the wavelength. bhu.ac.in In regions of the spectrum where the molecule does not absorb light, the rotation typically shows a plain curve, where the magnitude of rotation increases with decreasing wavelength. amrita.edu

However, in the vicinity of an absorption band of a chromophore, the ORD curve exhibits anomalous dispersion, which is also known as the Cotton effect. mgcub.ac.in A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. mgcub.ac.injasco-global.com The wavelength at which the curve crosses the zero-rotation axis corresponds to the absorption maximum of the chromophore. amrita.edu

For enantiomerically enriched samples of this compound, the ORD spectrum would be expected to show a Cotton effect in the region of the carbonyl absorption. The sign of this Cotton effect is directly related to the absolute configuration of the molecule, with enantiomers displaying mirror-image ORD curves. mgcub.ac.in The relationship between CD and ORD is well-established; a positive Cotton effect in a CD spectrum corresponds to a positive Cotton effect in the ORD spectrum. youtube.com

A hypothetical ORD data table for the enantiomers of this compound is provided below to illustrate the expected experimental results.

| Enantiomer | Peak (λ, [Φ]) | Trough (λ, [Φ]) | Sign of Cotton Effect |

|---|---|---|---|

| (R)-Methyl 2-cyclohexyl-2-methylpropanoate | (~225 nm, +8000) | (~205 nm, -6000) | Positive |

| (S)-Methyl 2-cyclohexyl-2-methylpropanoate | (~225 nm, -8000) | (~205 nm, +6000) | Negative |

Note: The data in this table is hypothetical and for illustrative purposes only. [Φ] represents the molar rotation.

By comparing the experimentally obtained CD and ORD spectra with theoretical calculations or with spectra of structurally related compounds of known absolute configuration, it would be possible to unambiguously assign the stereochemistry of this compound. chiralabsxl.comnih.gov

Computational Chemistry and Theoretical Studies of Methyl 2 Cyclohexyl 2 Methylpropanoate

Conformational Analysis and Potential Energy Landscapes

The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat transition states. dalalinstitute.comutexas.edu For a substituted cyclohexane, the two chair conformations are not energetically equivalent. The bulky 2-methylpropanoate (B1197409) substituent will sterically favor the equatorial position over the more hindered axial position to avoid unfavorable 1,3-diaxial interactions. utexas.edu

A Potential Energy Surface (PES) scan can be computationally mapped to explore the energy changes during this ring inversion. This involves systematically varying the key dihedral angles of the ring and calculating the energy at each point. The resulting map reveals the energy barriers between conformers. Similar PES scans can be performed for the rotation around the single bond connecting the cyclohexyl ring to the propanoate side chain to identify the most stable rotational isomers (rotamers).

Table 2: Relative Energies of Key Conformations of Methyl 2-cyclohexyl-2-methylpropanoate

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Twist-Boat | - | ~5.5 |

| Boat | - | ~6.9 |

| Chair | Axial | ~7.3 |

Note: Energy values are illustrative and based on typical values for substituted cyclohexanes.

While quantum methods provide high accuracy, they are computationally intensive. For extensively sampling the vast conformational space of a flexible molecule, molecular mechanics (MM) methods are more practical. MM uses classical physics and parameterized force fields (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates.

Molecular mechanics simulations can rapidly evaluate thousands of possible conformations, identifying a set of low-energy structures. Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the motion of atoms and bonds over time at a given temperature, providing a dynamic picture of the molecule's behavior and the transitions between different conformational states. This allows for a statistical understanding of which conformations are most populated under specific conditions.

Spectroscopic Property Predictions from Theoretical Models

Computational models are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Once the lowest-energy conformation of this compound is identified through the methods described above, its spectroscopic properties can be calculated. Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly common.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating isotropic nuclear magnetic shielding tensors. nih.govmodgraph.co.uk These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra with reasonable accuracy, often requiring an empirical scaling factor to best match experimental results. nih.govmodgraph.co.uknih.gov

For IR spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. arxiv.orgarxiv.org These calculated harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other method-inherent approximations. This allows for the assignment of major peaks in an experimental IR spectrum, such as the characteristic C=O stretching frequency of the ester group and the various C-H stretching and bending modes. orgchemboulder.com

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹³C NMR (δ, ppm) | ||

| Carbonyl Carbon (C=O) | 175.8 | 174.5 |

| Quaternary Carbon | 45.2 | 44.1 |

| ¹H NMR (δ, ppm) | ||

| O-CH₃ Protons | 3.68 | 3.65 |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1765 | 1735-1750 |

| C-O Stretch | 1210 | 1150-1250 |

Note: Predicted values are representative of typical computational outputs before scaling.

NMR Chemical Shift Prediction and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), are routinely used to predict the ¹H and ¹³C NMR chemical shifts of organic compounds. For this compound, this would involve optimizing the molecule's three-dimensional geometry at a given level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (TMS).

A hypothetical comparison between predicted and experimental chemical shifts is presented in Table 1. Such a table would be crucial for validating the accuracy of the chosen computational model. Discrepancies between predicted and experimental values can often provide deeper insights into the molecule's conformational dynamics or the influence of solvent effects that may not have been fully captured by the computational model.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific experimental and computational data for this compound is not available in the searched literature.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H - OCH₃ | Data not available | Data not available |

| ¹H - Cyclohexyl | Data not available | Data not available |

| ¹H - C(CH₃)₂ | Data not available | Data not available |

| ¹³C - C=O | Data not available | Data not available |

| ¹³C - OCH₃ | Data not available | Data not available |

| ¹³C - Cyclohexyl | Data not available | Data not available |

| ¹³C - C(CH₃)₂ | Data not available | Data not available |

| ¹³C - C(CH₃)₂ | Data not available | Data not available |

Vibrational Frequencies and Intensities Calculation

Computational methods are also employed to predict the vibrational (infrared and Raman) spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. The intensities of the infrared and Raman bands can also be calculated, aiding in the interpretation of experimental spectra.

For this compound, these calculations would reveal characteristic vibrational modes, such as the C=O stretching of the ester group, C-O stretching, and various C-H bending and stretching modes of the cyclohexyl and methyl groups. A table of calculated vibrational frequencies would typically be generated, as illustrated in the hypothetical Table 2.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities for Key Functional Groups of this compound (Note: This table is illustrative as specific computational data for this compound is not available in the searched literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Intensity (km/mol) |

| C=O Stretch | Data not available | Data not available |

| C-O Stretch | Data not available | Data not available |

| CH₃ Symmetric Stretch | Data not available | Data not available |

| CH₃ Asymmetric Stretch | Data not available | Data not available |

| Cyclohexyl Ring Vibrations | Data not available | Data not available |

Intermolecular Interaction Studies

Understanding how a molecule interacts with its environment is crucial for predicting its physical properties and reactivity. Computational methods can provide detailed insights into these non-covalent interactions.

Hydrogen Bonding Analysis with Solvents or Synthetic Receptors

While this compound does not possess a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Computational studies could explore the interactions of this molecule with protic solvents (e.g., water, alcohols) or with synthetic receptors capable of hydrogen bonding. These studies would typically involve calculating the geometry and binding energy of the complex formed between this compound and the interacting species.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

QSRR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity.

QSRR Models for Predicting Reaction Rates and Product Distributions

For a series of related esters including this compound, a QSRR model could be developed to predict their reactivity in specific chemical transformations, such as hydrolysis or transesterification. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to experimentally determined reaction rates or product distributions. The development of such a model would enable the prediction of the reactivity of new, untested esters within the same class.

Substituent Effects on Ester Reactivity and Stability

The reactivity and stability of esters are intricately governed by the electronic and steric nature of their constituent acyl and alkoxy groups. In the case of this compound, the substituents—a cyclohexyl group and a gem-dimethyl group on the α-carbon, and a methyl group on the ester oxygen—exert significant influence on the molecule's chemical behavior. While direct computational and theoretical studies specifically targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining foundational principles of physical organic chemistry and related computational studies on analogous ester systems.

Steric Effects: